4-(4-Ethoxyphenyl)-2-methyl-1-butene
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Overview
Description
The compound "4-(4-Ethoxyphenyl)-2-methyl-1-butene" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their chemical properties, which can provide insights into the synthesis, molecular structure, and chemical reactions of structurally similar compounds. For instance, the synthesis of derivatives with ethoxy groups and the influence of substituents on the chemical behavior of related molecules are discussed .
Synthesis Analysis
The synthesis of compounds with ethoxy groups and other substituents is a common theme in the provided papers. For example, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives are prepared by Wittig methylenation, which is a reaction that could potentially be adapted for the synthesis of "4-(4-Ethoxyphenyl)-2-methyl-1-butene" . Additionally, the synthesis of polyethers based on hydroxyphenyl ethyl benzene derivatives involves the use of dibromoalkanes, which could be relevant for constructing the backbone of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds is detailed in some of the papers. For instance, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into the spatial arrangement of substituents around a butene backbone, which could be extrapolated to understand the steric and electronic implications of the ethoxy and methyl substituents in "4-(4-Ethoxyphenyl)-2-methyl-1-butene" .
Chemical Reactions Analysis
The reactivity of compounds with various substituents is explored in the papers. The effect of substituents like t-butyl on the rate constants for reactions of cyclohexanes and piperidines is discussed, which could inform the reactivity of "4-(4-Ethoxyphenyl)-2-methyl-1-butene" in similar reaction conditions . Moreover, the use of methylene iodide and Zn-Cu couple under Simmons-Smith reaction conditions to afford aldehydes from a three-carbon synthon could be relevant for functional group transformations on the butene backbone .
Physical and Chemical Properties Analysis
The physical properties, such as the mesophase behavior of polymers based on hydroxyphenyl ethyl benzene derivatives, are characterized using techniques like DSC, WAXD, and thermal optical polarized microscopy . Although these studies are on polymeric systems, they highlight the importance of substituents in determining the physical properties of organic compounds, which could be applicable to understanding the properties of "4-(4-Ethoxyphenyl)-2-methyl-1-butene".
Scientific Research Applications
Synthesis and Chemical Reactivity
4-(4-Ethoxyphenyl)-2-methyl-1-butene and its derivatives serve as important precursors in synthetic chemistry, offering pathways to functionalized aromatic compounds. For instance, ethoxy carbonyl methylene derivatives react with various reagents, leading to the formation of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which upon further reaction yields a range of aromatic compounds, showcasing the versatility of such ethoxyphenyl substrates in synthesizing biologically active molecules with potential antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008). Additionally, reactions involving disilyne compounds with butenes demonstrate the potential for creating novel organosilicon structures, further emphasizing the role of ethoxyphenyl compounds in advancing materials science (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Material Science and Polymer Chemistry
In the realm of material science, the ethoxyphenyl group is integral to the synthesis of copolymers. Novel copolymers incorporating ethoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates highlight the significance of these compounds in developing new polymeric materials with specific chemical and physical properties (Kharas, Rocus, Elangovan, Kovaleva, Malik, Nwosu, Piche, Patel, Rosengarden, & Zuziak, 2015). Such advancements in copolymer synthesis underscore the utility of 4-(4-Ethoxyphenyl)-2-methyl-1-butene derivatives in tailoring materials for specific industrial applications.
Advanced Organic Synthesis
The versatility of 4-(4-Ethoxyphenyl)-2-methyl-1-butene derivatives is also evident in advanced organic synthesis techniques. The synthesis of various heterocyclic compounds using these derivatives as key intermediates showcases the breadth of chemical transformations possible, providing a gateway to a multitude of organic compounds with potential pharmaceutical applications (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Nonlinear Optical Materials
Investigations into the nonlinear optical (NLO) properties of compounds derived from 4-(4-Ethoxyphenyl)-2-methyl-1-butene highlight the potential of these materials in optical applications. The study of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds, for instance, indicates that certain derivatives exhibit promising NLO properties, positioning them as potential candidates for optical limiting applications, which are crucial in the development of photonic devices and materials (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications for the compound.
properties
IUPAC Name |
1-ethoxy-4-(3-methylbut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-14-13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAUKYTEMHROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641213 |
Source
|
Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-2-methyl-1-butene | |
CAS RN |
18272-92-9 |
Source
|
Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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